
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first discovered in 1978 and has since been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from cleaving its substrate and leads to the accumulation of unprocessed proteins. This compound is highly selective for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce neuronal damage in neurodegenerative diseases. This compound has also been shown to modulate the immune response and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is its high selectivity for cysteine proteases. This allows researchers to study the specific role of these proteases in biological processes without interfering with other proteases. However, this compound can also have off-target effects and inhibit other enzymes that contain a cysteine residue in their active site. Another limitation of this compound is its irreversibility, which can make it difficult to study the kinetics of protease activity.
Orientations Futures
There are several future directions for the study of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. One area of research is the development of more selective inhibitors of cysteine proteases. This could lead to the discovery of new therapeutic targets for diseases such as cancer and neurodegenerative diseases. Another area of research is the study of the role of cysteine proteases in the immune response and viral replication. This could lead to the development of new antiviral therapies. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents could lead to the development of more effective cancer treatments.
Méthodes De Synthèse
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized through a multi-step process. The first step involves the reaction of 2-ethoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate with morpholine to form 2-ethoxy-4-(4-morpholinylcarbonyl)phenyl 4-(acetylamino)benzenesulfonate. This intermediate is then reacted with thiourea to form the final product, this compound.
Applications De Recherche Scientifique
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B, L, and S, which are involved in antigen processing, apoptosis, and extracellular matrix degradation. This compound has also been used to study the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C21H24N2O6S2 |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C21H24N2O6S2/c1-3-28-20-14-16(21(30)23-10-12-27-13-11-23)4-9-19(20)29-31(25,26)18-7-5-17(6-8-18)22-15(2)24/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
Clé InChI |
KYEAAILAIPUQBY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



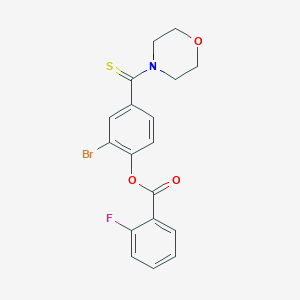
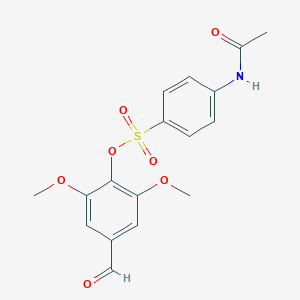

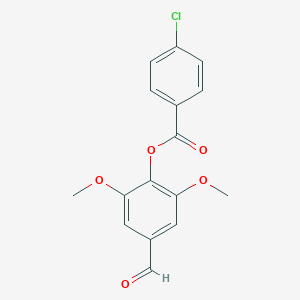
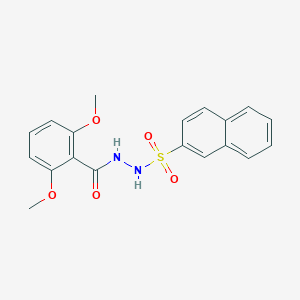
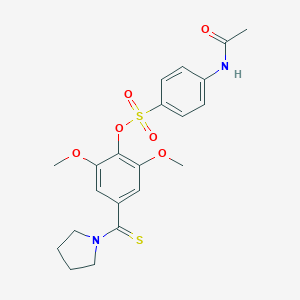
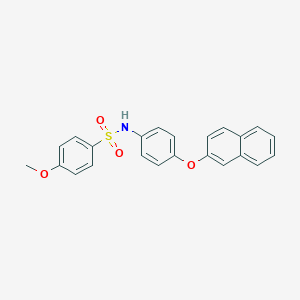
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B306300.png)

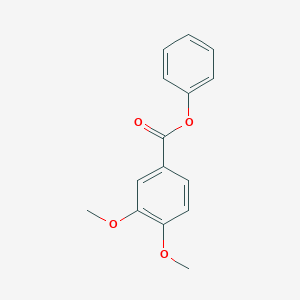
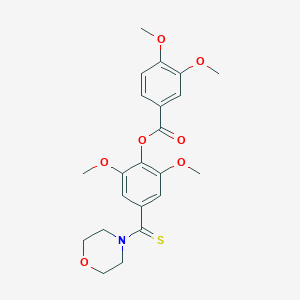
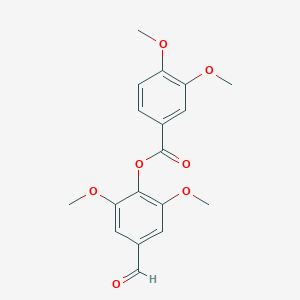
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)